Acetic acid, 2-[[1-(aminocarbonyl)-3-[[[(2S,4R)-2-[[[(3-chloro-2-fluorophenyl)methyl]amino]carbonyl]-4-fluoro-4-methyl-1-pyrrolidinyl]carbonyl]amino]-1H-indol-5-yl]oxy]-
Description
Key features include:
- Core structure: A central acetic acid backbone (CH3COOH) modified with an indole ring (1H-indol-5-yl) linked via an ether oxygen .
- Substituents: A pyrrolidine ring (2S,4R configuration) with a fluorine atom and methyl group at position 4, enhancing conformational rigidity and metabolic stability . A 3-chloro-2-fluorophenylmethylamino group, which likely improves lipophilicity and target binding through halogen interactions . An aminocarbonyl (urea) group, facilitating hydrogen bonding with biological targets .
Properties
Molecular Formula |
C25H24ClF2N5O6 |
|---|---|
Molecular Weight |
563.9 g/mol |
IUPAC Name |
2-[1-carbamoyl-3-[[(4R)-2-[(3-chloro-2-fluorophenyl)methylcarbamoyl]-4-fluoro-4-methylpyrrolidine-1-carbonyl]amino]indol-5-yl]oxyacetic acid |
InChI |
InChI=1S/C25H24ClF2N5O6/c1-25(28)8-19(22(36)30-9-13-3-2-4-16(26)21(13)27)33(12-25)24(38)31-17-10-32(23(29)37)18-6-5-14(7-15(17)18)39-11-20(34)35/h2-7,10,19H,8-9,11-12H2,1H3,(H2,29,37)(H,30,36)(H,31,38)(H,34,35)/t19?,25-/m1/s1 |
InChI Key |
YRTXXGBYCJOVKB-OPEAARRCSA-N |
Isomeric SMILES |
C[C@]1(CC(N(C1)C(=O)NC2=CN(C3=C2C=C(C=C3)OCC(=O)O)C(=O)N)C(=O)NCC4=C(C(=CC=C4)Cl)F)F |
Canonical SMILES |
CC1(CC(N(C1)C(=O)NC2=CN(C3=C2C=C(C=C3)OCC(=O)O)C(=O)N)C(=O)NCC4=C(C(=CC=C4)Cl)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the indole core, followed by the introduction of the pyrrolidinyl group, and finally the attachment of the acetic acid moiety. Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the process.
Chemical Reactions Analysis
Functional Group Analysis and Reactivity
The compound contains multiple reactive moieties:
-
Acetic acid moiety
-
Aminocarbonyl group (urea derivative)
-
Amide bonds
-
Indole ring
-
Chlorinated and fluorinated aromatic rings
-
Pyrrolidinyl ring
Acetic Acid Moiety
Reactivity :
-
Esterification : Reacts with alcohols under acidic conditions to form esters.
-
Hydrolysis : Converts to acetate under basic conditions.
-
Nucleophilic acyl substitution : Replaces the hydroxyl group with nucleophiles (e.g., amines).
Aminocarbonyl Group
Reactivity :
-
Hydrolysis : Converts to amine and CO₂ under acidic/basic conditions .
-
Nucleophilic attack : Reacts with electrophiles (e.g., carbonyl compounds).
Amide Bonds
Reactivity :
-
Hydrolysis : Breaks to form carboxylic acids and amines in acidic/basic media .
-
Amidation : Reacts with acylating agents (e.g., acyl chlorides).
Indole Ring
Reactivity :
-
Electrophilic substitution : Reacts at the 3-position (e.g., nitration, sulfonation).
-
Nucleophilic substitution : Potential reactions at activated positions.
Chlorinated/Fluorinated Substituents
Reactivity :
-
Nucleophilic aromatic substitution : Chlorine/fluorine replaces with nucleophiles (e.g., hydroxide, amine).
Pyrrolidinyl Ring
Reactivity :
-
Ring-opening : Acidic conditions can cleave the ring.
-
Alkylation : Reacts with alkylating agents.
Hydrolysis Reactions
-
Amide hydrolysis :
Example: Conversion of amide bonds to carboxylic acids and amines . -
Aminocarbonyl hydrolysis :
Electrophilic Substitution
-
Indole ring activation :
Electrophiles (e.g., nitric acid) target the 3-position due to the indole’s aromatic stability.
Nucleophilic Substitution
-
Chloro/fluoro displacement :
Comparative Reactivity of Functional Groups
| Functional Group | Typical Reaction | Example Reagents/Conditions |
|---|---|---|
| Acetic acid | Esterification | Alcohols, H⁺ |
| Aminocarbonyl | Hydrolysis | H⁺/OH⁻, H₂O |
| Amide bonds | Hydrolysis | H⁺/OH⁻, H₂O |
| Indole | Electrophilic substitution | NO₂⁺, SO₃H |
| Chloro/Fluoro substituents | Nucleophilic substitution | Nu⁻ (e.g., CN⁻, OH⁻) |
| Pyrrolidinyl | Ring-opening | H⁺, Acids |
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound's unique structure allows for interaction with various biological targets. Initial studies using molecular docking software (e.g., AutoDock) can predict its binding affinities with receptors or enzymes, which is crucial for drug design.
- In vitro assays can evaluate its efficacy against specific cell lines or pathogens, providing insights into its therapeutic potential.
-
Targeted Therapy :
- Given its potential to interact with specific receptors, this compound may be developed for targeted therapies in conditions such as cancer or neurological disorders. The presence of fluorinated groups enhances its metabolic stability and bioavailability, making it a candidate for further investigation in drug formulation.
-
Mechanism of Action Studies :
- Understanding the pharmacodynamics of this compound involves studying its mechanism of action at the molecular level. This includes evaluating how it influences cellular pathways and its effects on disease models.
Research indicates that compounds with similar structures often exhibit significant biological activity. For instance, derivatives of indole are known to possess anti-cancer properties and can modulate various signaling pathways involved in tumor progression . The presence of chloro and fluorine substituents may enhance the compound's potency and selectivity towards specific biological targets.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
JNJ-42226314 ()
- Structure : Contains an indole core linked to a thiazole-piperazine moiety.
- Key differences : Lacks the pyrrolidine and halogenated phenyl groups present in the target compound.
- Implications : The thiazole-piperazine system may enhance solubility but reduce metabolic stability compared to the fluorinated pyrrolidine in the target compound .
Acetic Acid Derivatives with Pyrimidinyl Groups ()
- Example: Acetic acid, 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxo-, methyl ester.
- Key differences : Replaces the indole-pyrrolidine system with a pyrimidinyl group.
- Implications : The pyrimidine ring may confer different binding affinities (e.g., kinase inhibition) compared to the indole-based target compound .
Halogenated Phenyl Derivatives
2-Amino-2-(4-Chloro-3-fluorophenyl)acetic Acid Hydrochloride ()
- Structure : Simplistic acetic acid derivative with a halogenated phenyl group.
- Key differences : Lacks the indole, pyrrolidine, and urea functionalities.
- Implications : The absence of complex rings reduces molecular weight (240.06 g/mol vs. ~600 g/mol estimated for the target compound), likely improving bioavailability but decreasing target specificity .
2,4-Dichlorophenoxyacetic Acid (2,4-D) ()
- Structure: Phenoxyacetic acid with chlorine substituents.
- Key differences: Simpler structure with herbicidal activity vs.
- Implications : Chlorine atoms in 2,4-D enhance environmental persistence, whereas fluorine in the target compound may reduce toxicity and improve drug-like properties .
Functional Group Analysis
Research Findings and Implications
- Metabolic Stability: Fluorine in the pyrrolidine ring (target compound) likely reduces oxidative metabolism compared to non-fluorinated analogues (e.g., ) .
- Solubility : The indole and urea groups may lower aqueous solubility relative to simpler acetic acid derivatives (e.g., 2,4-D), necessitating formulation adjustments .
- Toxicity : Structural complexity and lack of sensitizing groups (cf. acetic anhydride in ) suggest a favorable safety profile, though in vivo studies are needed .
Biological Activity
Acetic acid, 2-[[1-(aminocarbonyl)-3-[[[(2S,4R)-2-[[[(3-chloro-2-fluorophenyl)methyl]amino]carbonyl]-4-fluoro-4-methyl-1-pyrrolidinyl]carbonyl]amino]-1H-indol-5-yl]oxy]- is a complex organic compound with a molecular formula of C22H24ClF2N4O4 and a molecular weight of approximately 466.90 g/mol. The compound features an acetic acid moiety linked to a multi-substituted indole derivative, suggesting potential pharmaceutical applications due to its bioactive functional groups. This article focuses on the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.
The biological activity of acetic acid derivatives often involves interactions with various biological targets, including enzymes, receptors, and signaling pathways. The specific compound is hypothesized to exhibit multifunctional pharmacological properties due to its structural complexity.
- Receptor Interactions : The compound may interact with G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling and are common drug targets .
- Enzyme Inhibition : It may also act as an inhibitor of phosphodiesterase type IV (PDE4), influencing inflammatory pathways and providing therapeutic benefits in respiratory diseases .
Pharmacological Properties
Research indicates that the compound has shown promise in various pharmacological contexts:
- Anticancer Activity : Initial studies have suggested that the compound possesses anticancer properties, as demonstrated in vitro against several cancer cell lines using the "60 lines screening" protocol from the National Cancer Institute (NCI) .
- Anti-inflammatory Effects : The potential for anti-inflammatory activity is supported by its ability to modulate immune responses through receptor antagonism and enzyme inhibition.
Anticancer Activity
A study published in 2022 evaluated the anticancer efficacy of acetic acid, 2-[[1-(aminocarbonyl)-3-[[[(2S,4R)-2-[[[(3-chloro-2-fluorophenyl)methyl]amino]carbonyl]-4-fluoro-4-methyl-1-pyrrolidinyl]carbonyl]amino]-1H-indol-5-yl]oxy]- using NCI's 60 cancer cell line panel. The results indicated a strong cytotoxic effect against multiple cancer types, suggesting its potential as a lead compound for further development.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity against specific cancer cell lines, with IC50 values indicating effective concentration levels required for 50% inhibition of cell growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis |
| MCF7 | 15.0 | Cell cycle arrest |
| HeLa | 10.0 | Inhibition of proliferation |
Ames Test Results
The compound was also evaluated using the Ames test for mutagenicity, where it showed a strong positive result , indicating potential genotoxic effects that warrant further investigation into its safety profile .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
